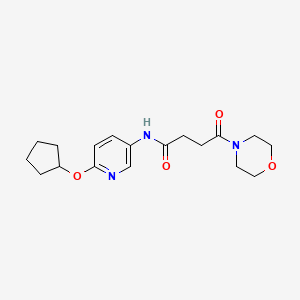![molecular formula C21H17N7O2 B7052175 2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide](/img/structure/B7052175.png)
2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide is a complex organic compound notable for its multifaceted applications in various scientific fields, including medicinal chemistry and materials science. This compound features a pyridine ring, a benzoyl group, and a tetrazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide typically involves multiple steps:
Formation of the Pyridine Derivative: : The starting material, 2-methyl-3-pyridine, is usually synthesized through a cyclization reaction.
Benzoyl Tetrazole Intermediate: : The preparation of the benzoyl tetrazole derivative can be accomplished via a reaction between 4-aminobenzoic acid and sodium azide, followed by acylation with an appropriate reagent.
Condensation Reaction: : The final condensation reaction between the pyridine derivative and the benzoyl tetrazole intermediate yields the target compound.
Industrial Production Methods
The industrial production of this compound requires carefully controlled conditions to ensure purity and yield. Standard procedures involve large-scale reactors, precise temperature control, and high-purity reagents to facilitate the multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: : Reduction reactions typically target the nitro or carbonyl groups within the molecule.
Substitution: : Substitution reactions can occur at the pyridine or benzoyl rings, often facilitated by catalytic conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: : Catalysts such as palladium on carbon (Pd/C) or strong acids/bases can be used to drive substitution reactions.
Major Products
Oxidation: : Oxidized derivatives of the pyridine or benzoyl rings.
Reduction: : Reduced forms of nitro groups to amines or reduction of carbonyl groups to alcohols.
Substitution: : Various substituted products, depending on the reagents used.
Scientific Research Applications
Chemistry
The compound's ability to participate in diverse chemical reactions makes it useful in synthetic organic chemistry for creating complex molecules.
Biology
In biological research, this compound can serve as a precursor for synthesizing biologically active molecules, which may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Medicine
2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide is studied for its potential pharmacological effects and could be a candidate for drug development targeting specific molecular pathways.
Industry
The compound is also useful in the development of advanced materials, such as coordination polymers and metal-organic frameworks, due to its functional groups capable of metal coordination.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, which could include enzymes, receptors, or nucleic acids. These interactions often lead to modulation of biological pathways, resulting in therapeutic effects or changes in cellular behavior.
Comparison with Similar Compounds
Unique Features
The combination of the pyridine, benzoyl, and tetrazole rings gives 2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide unique reactivity and stability compared to other compounds.
Similar Compounds
3-pyridinecarboxylic acid derivatives: : Shares the pyridine core but lacks the complex functionalization.
Tetrazole-containing compounds: : Known for their high nitrogen content and reactivity.
Benzohydrazide derivatives: : Similar structural motifs but with different substituents affecting their reactivity and applications.
By providing a detailed analysis of this compound, we can appreciate its significance in various scientific and industrial contexts. This compound exemplifies the intersection of advanced organic synthesis, chemical reactivity, and practical applications, making it a valuable subject for ongoing research.
Properties
IUPAC Name |
2-methyl-3-pyridin-2-yl-N'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O2/c1-14-17(19-7-2-3-12-22-19)5-4-6-18(14)21(30)25-24-20(29)15-8-10-16(11-9-15)28-13-23-26-27-28/h2-13H,1H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXDFDJGSFGGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)N3C=NN=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-methyl-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B7052096.png)

![N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7052108.png)
![5-Methyl-7-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7052114.png)
![N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-[4-(6-fluoro-1H-indol-3-yl)piperidin-1-yl]-2-oxoacetamide](/img/structure/B7052132.png)
![(4-Hydroxypiperidin-1-yl)-[4-[(4-methoxyoxan-4-yl)methylamino]phenyl]methanone](/img/structure/B7052146.png)
![2-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-5-(2-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B7052160.png)
![4-cyano-N-[2-[4-(1H-indol-3-yl)piperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B7052181.png)
![3-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]sulfonyl-5-fluoropyridine](/img/structure/B7052187.png)
![5-acetamido-N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2-hydroxybenzamide](/img/structure/B7052195.png)
![2-[1-(2,6-Difluorophenyl)ethylsulfanyl]butanamide](/img/structure/B7052199.png)

![2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one](/img/structure/B7052211.png)
![3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(5-methoxy-1,3-thiazol-2-yl)propanamide](/img/structure/B7052217.png)
